Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate
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Overview
Description
Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate is a chemical compound with the molecular formula C18H17NO6 and a molecular weight of 343.339 g/mol . It is known for its unique structure, which includes a methoxybenzoyl group attached to an amino terephthalate core. This compound is often used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate typically involves the reaction of dimethyl terephthalate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate involves its interaction with specific molecular targets. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The terephthalate core may also play a role in stabilizing the compound’s interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate: Similar structure but with a methyl group instead of a methoxy group.
Dimethyl 2-[(2,4-dimethoxybenzoyl)amino]terephthalate: Contains additional methoxy groups on the benzoyl moiety.
Dimethyl 2-[(3,4,5-trimethoxybenzoyl)amino]terephthalate: Features multiple methoxy groups, leading to different chemical properties.
Uniqueness
Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate is unique due to its specific methoxybenzoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .
Properties
Molecular Formula |
C18H17NO6 |
---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
dimethyl 2-[(4-methoxybenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C18H17NO6/c1-23-13-7-4-11(5-8-13)16(20)19-15-10-12(17(21)24-2)6-9-14(15)18(22)25-3/h4-10H,1-3H3,(H,19,20) |
InChI Key |
WVCQAGGYMULWKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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